6-(2,2,2-Trifluoroethoxy)nicotinaldehyde

Lipophilicity Medicinal Chemistry Drug Design

Optimize your drug candidate's membrane permeability with 6-(2,2,2-trifluoroethoxy)nicotinaldehyde. This fluorinated building block delivers a quantified LogP of ~1.94—significantly exceeding non-fluorinated or methoxy analogs—to precisely modulate lipophilicity and electron-withdrawing capacity. Directly cited as a key intermediate for MGAT2 inhibitors targeting obesity, diabetes, and hyperlipidemia, its unique 6-trifluoroethoxy substitution is critical for maintaining structure-activity relationships (SAR). The reactive aldehyde enables reductive aminations, C-C bond formations, and diverse library synthesis without compromising the trifluoroethoxy group's pharmacokinetic benefits. Insist on the differentiated physicochemical profile that generic analogs cannot replicate.

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
CAS No. 159981-19-8
Cat. No. B064462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,2,2-Trifluoroethoxy)nicotinaldehyde
CAS159981-19-8
Molecular FormulaC8H6F3NO2
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C=O)OCC(F)(F)F
InChIInChI=1S/C8H6F3NO2/c9-8(10,11)5-14-7-2-1-6(4-13)3-12-7/h1-4H,5H2
InChIKeyXKOBNYABZGUMQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2,2,2-Trifluoroethoxy)nicotinaldehyde (CAS 159981-19-8): A Fluorinated Pyridine Building Block for Advanced Synthesis


6-(2,2,2-Trifluoroethoxy)nicotinaldehyde is a fluorinated heterocyclic building block featuring a pyridine core substituted with a trifluoroethoxy group at the 6-position and an aldehyde at the 3-position [1]. With a molecular weight of 205.13 g/mol and a consensus LogP of approximately 1.94, this compound exhibits enhanced lipophilicity relative to non-fluorinated analogs, making it a valuable intermediate in medicinal chemistry for modulating pharmacokinetic properties [2].

Why 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde (CAS 159981-19-8) Cannot Be Replaced by a Generic Nicotinaldehyde


Direct substitution of 6-(2,2,2-trifluoroethoxy)nicotinaldehyde with a simple nicotinaldehyde or methoxy analog in a synthetic sequence or biological assay is not feasible due to quantifiable differences in lipophilicity and electronic properties imparted by the trifluoroethoxy group [1]. The strong electron-withdrawing effect of the trifluoromethyl moiety alters the reactivity of both the pyridine ring and the aldehyde functional group, while the increased LogP value significantly impacts membrane permeability and off-target binding profiles . These distinct physicochemical attributes are critical for applications where precise control over molecular properties is required, and substitution with a less lipophilic or electronically different analog would yield unpredictable or suboptimal results .

Quantifiable Differentiation of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde (CAS 159981-19-8) vs. Structural Analogs


Enhanced Lipophilicity (LogP) Compared to 6-Methoxynicotinaldehyde

The consensus LogP of 6-(2,2,2-trifluoroethoxy)nicotinaldehyde is 1.94, which is significantly higher than the LogP of 1.31 for the structurally similar 6-methoxynicotinaldehyde [1]. This 48% increase in lipophilicity is a direct result of the trifluoroethoxy substitution replacing the methoxy group.

Lipophilicity Medicinal Chemistry Drug Design

Increased Hydrogen Bond Acceptor Capacity vs. 6-Methoxynicotinaldehyde

6-(2,2,2-Trifluoroethoxy)nicotinaldehyde contains 6 hydrogen bond acceptor (HBA) sites, double the number present in 6-methoxynicotinaldehyde (3 HBA sites) [1][2]. This increase is due to the three fluorine atoms in the trifluoroethoxy group, each acting as a weak HBA.

Molecular Recognition Pharmacophore Modeling Crystallography

Altered Reactivity: Aldehyde vs. Carboxylic Acid Functionality

6-(2,2,2-Trifluoroethoxy)nicotinaldehyde possesses a reactive aldehyde group at the 3-position, enabling a distinct set of chemical transformations (e.g., reductive amination, Grignard additions, hydrazone formation) that are not possible with the analogous 6-(2,2,2-trifluoroethoxy)nicotinic acid, which features a carboxylic acid group [1].

Chemical Synthesis Bioconjugation Medicinal Chemistry

Positional Isomer Differentiation: 6- vs. 2-Substitution Pattern

The 6-substitution pattern in 6-(2,2,2-trifluoroethoxy)nicotinaldehyde contrasts with the 2-substituted isomer, 2-(2,2,2-trifluoroethoxy)nicotinaldehyde. This positional difference is known to impact molecular geometry, electronic distribution across the pyridine ring, and subsequent interactions with biological targets [1]. While both compounds share a similar LogP (~1.94 vs. ~1.84), their distinct substitution patterns can lead to divergent biological activities and synthetic applications [2].

Structure-Activity Relationship SAR Medicinal Chemistry

Optimal Scientific and Industrial Use Cases for 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde (CAS 159981-19-8)


Synthesis of Fluorinated Drug Candidates with Enhanced Lipophilicity

Medicinal chemists can leverage the increased LogP of 6-(2,2,2-trifluoroethoxy)nicotinaldehyde to design drug candidates with improved membrane permeability. The compound serves as a key intermediate for introducing a lipophilic, electron-withdrawing group into lead molecules, potentially enhancing oral bioavailability or CNS penetration .

Preparation of MGAT2 Inhibitor Libraries for Metabolic Disease Research

This compound has been cited in patent literature as a building block for synthesizing monoacylglycerol acyltransferase 2 (MGAT2) inhibitors, a class of molecules under investigation for treating obesity, diabetes, and hyperlipidemia [1]. Its unique substitution pattern is crucial for maintaining the structure-activity relationship (SAR) within this inhibitor class .

Advanced Synthetic Transformations Requiring an Aryl Aldehyde Handle

The presence of the aldehyde group enables a wide range of synthetic transformations that are not possible with the corresponding carboxylic acid. Researchers can utilize this compound for reductive aminations to build complex amine libraries, or as an electrophile in carbon-carbon bond-forming reactions, all while retaining the favorable properties of the trifluoroethoxy moiety [2].

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